molecular formula C19H14BrFN2O3S B4220581 4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide

4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide

Cat. No.: B4220581
M. Wt: 449.3 g/mol
InChI Key: XKMIRLRKYWURSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 4-aminobenzamide.

    Sulfonylation: The 4-aminobenzamide undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base like triethylamine to form 4-[(phenylsulfonyl)amino]benzamide.

    Coupling Reaction: The 4-bromo-2-fluoroaniline is then coupled with the sulfonylated intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with substituted groups replacing the bromine or fluorine atoms.

    Oxidation: Products with oxidized sulfonyl or amide groups.

    Reduction: Products with reduced sulfonyl or amide groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity, and thereby modulating biological pathways.

    Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-4-[(phenylsulfonyl)amino]benzamide
  • N-(4-bromo-2-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide
  • N-(4-bromo-2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide

Uniqueness

4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide is unique due to the specific combination of bromine, fluorine, and sulfonyl groups, which confer distinct chemical and physical properties. These properties can be fine-tuned for specific applications, making it a versatile compound in various fields.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O3S/c20-14-8-11-18(17(21)12-14)22-19(24)13-6-9-15(10-7-13)23-27(25,26)16-4-2-1-3-5-16/h1-12,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMIRLRKYWURSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(benzenesulfonamido)-N-(4-bromo-2-fluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.